molecular formula C5H8N6 B14186639 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine CAS No. 928338-06-1

5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine

Cat. No.: B14186639
CAS No.: 928338-06-1
M. Wt: 152.16 g/mol
InChI Key: PCBPIZUGIQTQTJ-UHFFFAOYSA-N
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Description

5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine is a heterocyclic compound that features both imidazole and pyrazole rings. These nitrogen-containing heterocycles are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate diamines with formamide or similar reagents under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine is unique due to its specific structure, which allows for versatile chemical modifications and a broad range of biological activities. Its ability to form stable complexes with various biological targets makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

928338-06-1

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

imidazo[1,2-b]pyrazole-3,5,6-triamine

InChI

InChI=1S/C5H8N6/c6-3-1-5-9-2-4(7)10(5)11(3)8/h1-2H,6-8H2

InChI Key

PCBPIZUGIQTQTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N2C1=NC=C2N)N)N

Origin of Product

United States

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